1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride
CAS No.: 1185564-61-7
Cat. No.: VC4690268
Molecular Formula: C11H24ClNO3
Molecular Weight: 253.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185564-61-7 |
|---|---|
| Molecular Formula | C11H24ClNO3 |
| Molecular Weight | 253.77 |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H |
| Standard InChI Key | JUNCAOLFUNEXGJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OCC(CN1CCOCC1)O.Cl |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Structure
The compound’s IUPAC name is 1-(2,4-di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride, reflecting its core structure:
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A propan-2-ol backbone.
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A tert-butoxy group at position 1.
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A morpholine moiety at position 3.
Table 1: Key Identifiers of 1-(Tert-Butoxy)-3-Morpholinopropan-2-Ol Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1185564-61-7 | |
| Molecular Formula | C₁₇H₂₆ClNO₃ | |
| Molecular Weight | 386.0 g/mol | |
| IUPAC Name | 1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via multi-step organic reactions, including alkylation and amine functionalization. Key steps involve:
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Hydrogenation: Palladium on carbon (Pd/C) catalyzes the reduction of precursor alkynes or nitro groups .
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Etherification: Reaction of tert-butyl alcohol with propylene glycol derivatives under acidic conditions .
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Morpholine Incorporation: Nucleophilic substitution or reductive amination to introduce the morpholine ring .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd/C, H₂ (725 psi), THF, 70°C, 48h | 74% | |
| 2 | Triethyl orthoformate, AlCl₃, toluene | 68% | |
| 3 | Benzyl bromide, K₂CO₃, acetone, reflux | 3.2% |
Purification and Characterization
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Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients .
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Crystallization: Recrystallization from ethanol or dichloromethane .
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Analytical Methods: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C; sensitive to moisture and light .
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in water .
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Decomposes >200°C | |
| logP (Partition Coeff.) | ~2.5 (estimated) | Computational modeling |
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing β-blockers and neuromodulators, leveraging its morpholine group for target binding . For example:
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Analogues like cloranolol hydrochloride (CID 162743) are derived from similar tert-butylamino-propanol structures .
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Potential use in TRPM8 modulators for cooling therapies, as seen in patent WO2021174475A1 .
Material Science
Its ether and amine functionalities make it suitable for:
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Polymer crosslinking: Enhancing thermal stability in resins .
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Coordination chemistry: Acting as a ligand in metal-organic frameworks (MOFs) .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Contact | Wash with soap/water; use nitrile gloves | |
| Inhalation | Use fume hood; wear N95 respirator | |
| Storage | Store in airtight container at 2–8°C, dry place |
Environmental Impact
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H, tert-butyl), 3.72 (m, 4H, morpholine), 4.12 (m, 1H, CH-O) .
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IR (cm⁻¹): 3400 (O-H stretch), 1105 (C-O-C ether), 2850 (C-H morpholine) .
Table 5: Spectral Peaks
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